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Compound of Interest

Compound Name:
Methyl 3-amino-2-

hydroxybenzoate

Cat. No.: B045944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and potential biological activities of Methyl 3-amino-2-hydroxybenzoate. The

information is intended to support research and development efforts in medicinal chemistry and

related fields.

Physicochemical Properties
Methyl 3-amino-2-hydroxybenzoate is a substituted aromatic compound with the molecular

formula C₈H₉NO₃. It is a solid at room temperature.[1] Key physicochemical data are

summarized in the table below.
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Property Value Reference

Molecular Formula C₈H₉NO₃ [2]

Molecular Weight 167.16 g/mol [3]

CAS Number 35748-34-6 [1]

IUPAC Name
methyl 3-amino-2-

hydroxybenzoate
[1]

Synonyms

Methyl 3-aminosalicylate, 3-

Amino-2-hydroxybenzoic acid

methyl ester

[2][4]

Physical Form Solid [1]

Boiling Point

86-89 °C (Note: This reported

value may be inaccurate for a

solid compound)

[1]

Predicted Boiling Point 274.9 °C at 760 mmHg [3]

Solubility

No experimental data

available. Expected to have

moderate solubility in polar

organic solvents.

Spectroscopic Characterization
Complete experimental spectroscopic data for Methyl 3-amino-2-hydroxybenzoate is not

readily available in published literature. The following tables present predicted data and data

from a closely related isomer, Methyl 2-amino-3-hydroxybenzoate, for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts for Methyl 3-amino-2-hydroxybenzoate.
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~3.80 -OCH₃

~6.50 - 7.50 Aromatic CH

~4.00 (broad) -NH₂

~9.50 (broad) -OH

Infrared (IR) Spectroscopy
Key predicted IR absorption bands for Methyl 3-amino-2-hydroxybenzoate are listed below.

Wavenumber (cm⁻¹) Functional Group

3400 - 3200 O-H and N-H stretching

3100 - 3000 Aromatic C-H stretching

2950 - 2850 Aliphatic C-H stretching

~1700 C=O (ester) stretching

1600 - 1450 Aromatic C=C bending

~1250 C-O (ester) stretching

Mass Spectrometry (MS)
The predicted molecular ion peak for Methyl 3-amino-2-hydroxybenzoate would be at an m/z

of 167.16. Common fragmentation patterns would likely involve the loss of the methoxy group (-

OCH₃, m/z 31) and the carboxyl group (-COOCH₃, m/z 59).

Synthesis and Purification
A common synthetic route to Methyl 3-amino-2-hydroxybenzoate is through the reduction of

its nitro precursor, Methyl 2-hydroxy-3-nitrobenzoate.
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Synthesis Workflow

Methyl 2-hydroxy-3-nitrobenzoate

Reducing Agent (e.g., H₂, Pd/C)
Solvent (e.g., Methanol)

Reduction

Methyl 3-amino-2-hydroxybenzoate

Purification (e.g., Recrystallization)

Pure Methyl 3-amino-2-hydroxybenzoate

Click to download full resolution via product page

Caption: Synthesis workflow for Methyl 3-amino-2-hydroxybenzoate.

Experimental Protocol: Reduction of Methyl 2-hydroxy-
3-nitrobenzoate
Materials:

Methyl 2-hydroxy-3-nitrobenzoate

Palladium on carbon (10 wt. %)

Methanol
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Hydrogen gas supply

Filter agent (e.g., Celite)

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

In a suitable reaction flask, dissolve Methyl 2-hydroxy-3-nitrobenzoate in methanol.

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

Seal the reaction vessel and purge with hydrogen gas.

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the

palladium catalyst.

Rinse the filter cake with methanol.

Combine the filtrates and remove the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

Purify the crude Methyl 3-amino-2-hydroxybenzoate by recrystallization from a suitable

solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways
Methyl 3-amino-2-hydroxybenzoate serves as a key building block in the synthesis of

inhibitors targeting sphingosine kinases (SphK). Sphingosine kinases are lipid kinases that

catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in

numerous cellular processes, including cell growth, proliferation, and survival. Dysregulation of
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the SphK/S1P signaling pathway is implicated in various diseases, including cancer and

inflammatory disorders.

Sphingosine Kinase Signaling Pathway

Sphingosine

Sphingosine Kinase 1/2 (SphK1/2)

Phosphorylation

Sphingosine-1-Phosphate (S1P)

S1P Receptors (S1PRs)

Activation

Downstream Signaling
(e.g., MAPK, PI3K/Akt)

Cellular Responses
(Growth, Survival, Migration)

Inhibitor (derived from Methyl
3-amino-2-hydroxybenzoate)

Inhibition

Click to download full resolution via product page

Caption: The Sphingosine Kinase signaling pathway.

Methyl 3-amino-2-hydroxybenzoate can be chemically modified to create potent and

selective inhibitors of SphK1 and/or SphK2. These inhibitors can block the production of S1P,

thereby modulating the downstream signaling pathways and cellular responses. This makes it a
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valuable scaffold for the development of novel therapeutics targeting diseases driven by

aberrant SphK activity.

Safety and Handling
Methyl 3-amino-2-hydroxybenzoate should be handled with appropriate safety precautions in

a laboratory setting.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271

(Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective

clothing/eye protection/face protection).[1]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information

before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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